benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide
Overview
Description
Benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide is a complex organic compound that features a combination of benzenesulfonic acid, imidazole, thieno[3,2-b]pyridine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual components, such as benzenesulfonic acid and the imidazole derivative. These components are then subjected to a series of reactions, including condensation, cyclization, and sulfonation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety and exhibit similar chemical properties.
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, have comparable biological activities.
Thieno[3,2-b]pyridine derivatives: These compounds, like thienopyridine, are known for their pharmacological potential.
Benzothiophene derivatives: Compounds such as raloxifene and benzo[b]thiophene have similar structural features and applications.
Uniqueness
What sets benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.
Properties
CAS No. |
881688-70-6 |
---|---|
Molecular Formula |
C28H24N4O5S3 |
Molecular Weight |
592.7 |
IUPAC Name |
Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-, benzenesulfonate |
InChI |
1S/C22H18N4O2S2.C6H6O3S/c1-12-19(22(27)23-2)14-5-4-13(10-17(14)29-12)28-16-6-7-24-15-11-18(30-20(15)16)21-25-8-9-26(21)3;7-10(8,9)6-4-2-1-3-5-6/h4-11H,1-3H3,(H,23,27);1-5H,(H,7,8,9) |
InChI Key |
BZZKDMVEPMDMQA-UHFFFAOYSA-N |
SMILES |
Cc1c(c2ccc(cc2s1)Oc3ccnc4c3sc(c4)c5nccn5C)C(=O)NC.c1ccc(cc1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-28262 besylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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